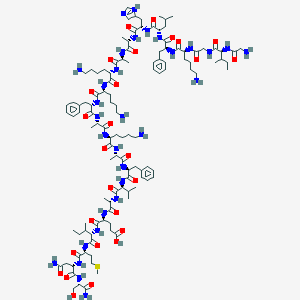
Glycosyn 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycosyn 2 is a synthetic carbohydrate polymer that has been developed and extensively studied for its potential applications in scientific research. It is a complex molecule that is composed of repeating units of glucose, and it has been shown to have a variety of interesting properties that make it a promising tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of Glycosyn 2 is complex and not fully understood. However, it is believed to interact with a range of proteins and other molecules in the body, including enzymes, receptors, and transporters. This interaction can lead to a range of biochemical and physiological effects, which are discussed in more detail below.
Biochemische Und Physiologische Effekte
Glycosyn 2 has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer. It has also been shown to modulate the activity of certain receptors, which can be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Glycosyn 2 is that it is a synthetic molecule, which means that it can be easily produced in large quantities and with a high degree of purity. This makes it a useful tool for researchers who need to study the effects of specific molecules on biological systems. However, one of the limitations of Glycosyn 2 is that it is a complex molecule, which can make it difficult to study and understand its effects on biological systems.
Zukünftige Richtungen
There are many potential future directions for research on Glycosyn 2. For example, researchers could investigate its potential as a drug delivery system for the treatment of diseases such as cancer and neurological disorders. They could also study its effects on other biological systems, such as the immune system, and explore its potential as a tool for the development of new therapies. Finally, they could investigate its potential as a biomaterial for use in tissue engineering and regenerative medicine.
In conclusion, Glycosyn 2 is a complex synthetic carbohydrate polymer that has a range of potential applications in scientific research. It has been shown to have interesting properties that make it a promising tool for researchers in a range of fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for the development of new therapies and biomaterials.
Synthesemethoden
Glycosyn 2 is synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of a series of chemical reactions to build the molecule from individual building blocks. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule from smaller precursors.
Wissenschaftliche Forschungsanwendungen
Glycosyn 2 has a range of potential applications in scientific research. For example, it has been shown to be useful in the study of carbohydrate-protein interactions, which are important in a range of biological processes. It has also been used in the development of drug delivery systems, where it can be used to encapsulate drugs and target them to specific tissues.
Eigenschaften
CAS-Nummer |
121704-63-0 |
|---|---|
Produktname |
Glycosyn 2 |
Molekularformel |
C12H13ClN2O3 |
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-13-4-5-14(8-13)7-12(17)9-2-3-10(15)11(16)6-9;/h2-6,8H,7H2,1H3,(H-,15,16,17);1H |
InChI-Schlüssel |
OMPKGYJJGGPYBH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Kanonische SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Synonyme |
compound 254236 glycosyn 2 glycosyn-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

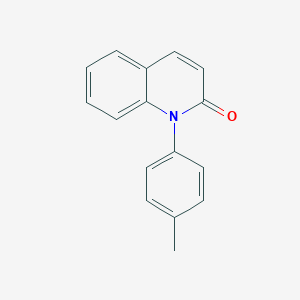
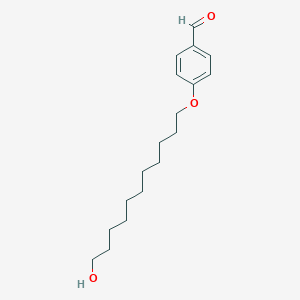
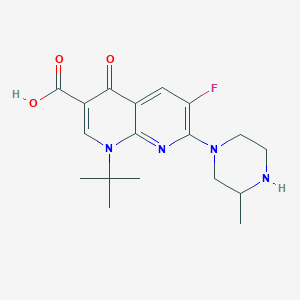
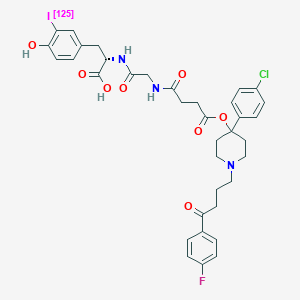


![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
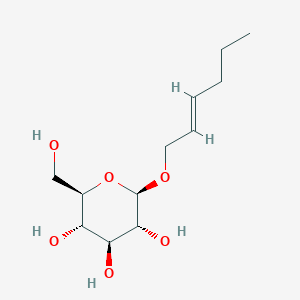

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
